molecular formula C6H5FN2O4S B1520823 2-Fluoro-4-nitrobenzenesulfonamide CAS No. 1204574-82-2

2-Fluoro-4-nitrobenzenesulfonamide

Cat. No.: B1520823
CAS No.: 1204574-82-2
M. Wt: 220.18 g/mol
InChI Key: ZQRIWZZRAVYMHQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrobenzenesulfonamide typically involves the nitration of 2-fluorobenzenesulfonamide. This process requires careful control of reaction conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of strong acids and oxidizing agents. The process is optimized to achieve high yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-nitrobenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of 2-fluoro-4-nitrobenzenesulfonic acid.

  • Reduction: Formation of 2-fluoro-4-aminobenzenesulfonamide.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-nitrobenzenesulfonamide has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its pharmacological effects and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

2-Fluoro-4-nitrobenzenesulfonamide is similar to other nitrobenzenesulfonamides, such as 4-nitrobenzenesulfonamide and 2-nitrobenzenesulfonamide. the presence of the fluorine atom at the 2-position makes it unique in terms of its chemical properties and reactivity. This fluorine atom can influence the compound's electronic structure and its interactions with biological targets.

Comparison with Similar Compounds

  • 4-Nitrobenzenesulfonamide

  • 2-Nitrobenzenesulfonamide

  • 3-Fluoro-4-nitrobenzenesulfonamide

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Properties

IUPAC Name

2-fluoro-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRIWZZRAVYMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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